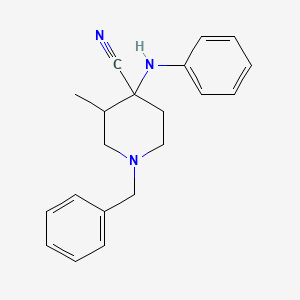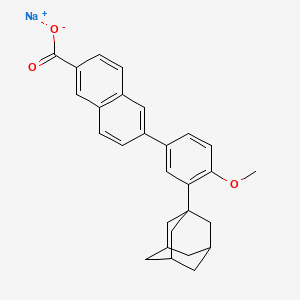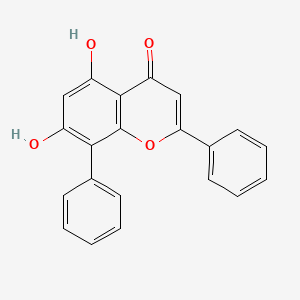
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one: is a flavonoid compound known for its diverse biological activities. It is a member of the flavone family, characterized by a benzopyran ring structure with hydroxyl groups at positions 5 and 7, and phenyl groups at positions 2 and 8. This compound is of significant interest due to its potential therapeutic applications and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives. One common method is the use of the Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the flavonoid structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroflavonoid derivatives.
Substitution: The hydroxyl groups at positions 5 and 7 can participate in substitution reactions, such as methylation or acetylation, using reagents like methyl iodide or acetic anhydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, acetic anhydride, and other alkylating or acylating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Methylated or acetylated flavonoid derivatives.
科学研究应用
Chemistry: In chemistry, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its antioxidant properties, which can help protect cells from oxidative stress. It has also shown potential as an anti-inflammatory agent, making it a candidate for further research in treating inflammatory diseases.
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. It may also find applications in the food industry as a natural preservative.
作用机制
The mechanism of action of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the NF-κB pathway, further contributes to its biological activities.
相似化合物的比较
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Naringenin: 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Pinocembrin: 2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Comparison: While all these compounds share a similar flavonoid structure, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is unique due to the presence of two phenyl groups at positions 2 and 8. This structural feature may contribute to its distinct biological activities and potential therapeutic applications. For example, Genistein is known for its estrogenic activity, while Naringenin and Pinocembrin are recognized for their antioxidant and anti-inflammatory properties. The unique substitution pattern in this compound may result in different pharmacological profiles and applications.
属性
CAS 编号 |
190973-06-9 |
|---|---|
分子式 |
C21H14O4 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O4/c22-15-11-16(23)20-17(24)12-18(13-7-3-1-4-8-13)25-21(20)19(15)14-9-5-2-6-10-14/h1-12,22-23H |
InChI 键 |
RGLIOSJKHPSHPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


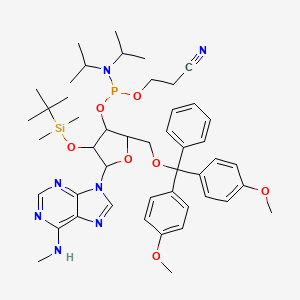
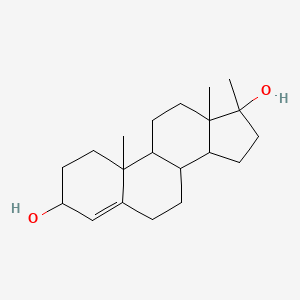

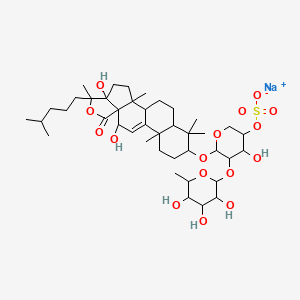
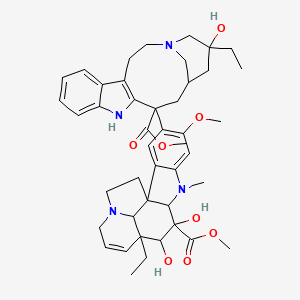
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)
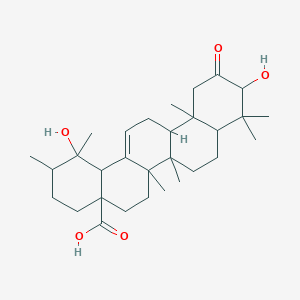

![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
